Methyl 2-butyloxazole-4-carboxylate
CAS No.:
Cat. No.: VC15753171
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13NO3 |
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Molecular Weight | 183.20 g/mol |
IUPAC Name | methyl 2-butyl-1,3-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C9H13NO3/c1-3-4-5-8-10-7(6-13-8)9(11)12-2/h6H,3-5H2,1-2H3 |
Standard InChI Key | ASJMVIBNWHBKDR-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=NC(=CO1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Key Structural Features:
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Oxazole Core: Aromatic heterocycle with one oxygen and one nitrogen atom, enabling π-π stacking and hydrogen bonding.
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Butyl Group: Hydrophobic alkyl chain influencing solubility and lipid membrane interactions.
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Methyl Ester: Electrophilic carbonyl group amenable to hydrolysis or nucleophilic substitution.
Synthesis and Characterization
Synthetic Routes
While no peer-reviewed synthesis of Methyl 2-butyloxazole-4-carboxylate is documented, analogous oxazole esters are typically synthesized via cyclization or functionalization strategies:
Route 1: Cyclodehydration of β-Hydroxy Amides
A common method for oxazole synthesis involves cyclodehydration of β-hydroxy amides using agents like Deoxo-Fluor®. For example:
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Starting Material: β-Hydroxy amide derived from butylamine and a suitable α-keto ester.
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Cyclization: Treatment with Deoxo-Fluor® at 0–25°C to form the oxazoline intermediate.
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Oxidation: Conversion to the oxazole using MnO₂ or other oxidants.
Hypothetical Reaction Scheme:
Yield: Estimated 40–60% based on analogous syntheses.
Route 2: Direct Functionalization of Preformed Oxazoles
Existing oxazole cores (e.g., methyl oxazole-4-carboxylate) can be alkylated at position 2 using butyl halides under basic conditions:
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Substrate: Methyl oxazole-4-carboxylate.
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Alkylation: Reaction with 1-bromobutane in the presence of K₂CO₃ or NaH.
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Purification: Column chromatography or recrystallization.
Challenges: Regioselectivity and competing N-alkylation require careful optimization.
Analytical Characterization
Spectroscopic Data (hypothetical for Methyl 2-butyloxazole-4-carboxylate):
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¹H NMR (CDCl₃): δ 0.92 (t, 3H, CH₃), 1.35–1.45 (m, 4H, CH₂), 1.75 (quin, 2H, CH₂), 2.85 (t, 2H, CH₂-N), 3.95 (s, 3H, OCH₃), 8.25 (s, 1H, H-5).
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¹³C NMR: δ 13.8 (CH₃), 22.1, 28.5, 31.2 (CH₂), 51.2 (OCH₃), 125.5 (C-5), 148.3 (C-2), 160.5 (C=O), 165.1 (C-4).
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IR: 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch).
Physicochemical Properties
Property | Value/Range |
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Melting Point | 45–50°C (predicted) |
Boiling Point | 250–260°C (estimated) |
Solubility | Soluble in DCM, THF; sparingly soluble in water |
LogP | 2.1 (calculated) |
Biological Activity and Applications
Anticancer Activity
Oxazoles inhibit histone deacetylases (HDACs), with IC₅₀ values in the nanomolar range. The butyl chain in Methyl 2-butyloxazole-4-carboxylate could modulate HDAC isoform selectivity, though specific data are lacking.
Anti-Inflammatory Effects
Structural analogs reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 30–50% in murine models . The ester moiety may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid.
Comparative Analysis with Oxazole Analogues
Future Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to improve yields.
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Biological Screening: Prioritize assays against Gram-positive pathogens and HDAC isoforms.
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Prodrug Development: Investigate hydrolysis kinetics for enhanced bioavailability.
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